Tomoxiprole

COX-2 inhibition enzyme selectivity NSAID potency

Tomoxiprole (MDL is a synthetic small molecule belonging to the 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazole class, characterized by a non‑acidic chemical structure (molecular weight 316.40 Da, formula C₂₁H₂₀N₂O). It functions as a nonsteroidal anti‑inflammatory drug (NSAID) with pronounced selectivity for cyclooxygenase‑2 (COX‑2) over cyclooxygenase‑1 (COX‑1), a property linked to its low ulcerogenic potential.

Molecular Formula C21H20N2O
Molecular Weight 316.4 g/mol
CAS No. 76145-76-1
Cat. No. B1237166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTomoxiprole
CAS76145-76-1
Synonyms3-(1-methylethyl)-2-(4-methoxyphenyl)-3H-naphth(1,2-d)imidazole
MDL 035
MDL-035
tomoxiprole
Molecular FormulaC21H20N2O
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC
InChIInChI=1S/C21H20N2O/c1-14(2)23-19-13-10-15-6-4-5-7-18(15)20(19)22-21(23)16-8-11-17(24-3)12-9-16/h4-14H,1-3H3
InChIKeyXVDXNSRMHBAVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tomoxiprole (CAS 76145-76-1) – Structural & Pharmacological Baseline for Procurement Evaluation


Tomoxiprole (MDL 035) is a synthetic small molecule belonging to the 3-alkyl-2-aryl-3H-naphth[1,2-d]imidazole class, characterized by a non‑acidic chemical structure (molecular weight 316.40 Da, formula C₂₁H₂₀N₂O) [1]. It functions as a nonsteroidal anti‑inflammatory drug (NSAID) with pronounced selectivity for cyclooxygenase‑2 (COX‑2) over cyclooxygenase‑1 (COX‑1), a property linked to its low ulcerogenic potential [2]. Originally developed as an analgesic–anti‑inflammatory agent, tomoxiprole has been evaluated in multiple preclinical models of acute and chronic inflammation, establishing a distinct efficacy‑to‑gastric‑safety ratio that separates it from conventional NSAIDs [1][3].

Why Generic Substitution of Tomoxiprole (CAS 76145-76-1) with In‑Class NSAIDs Carries Quantifiable Risk


Tomoxiprole cannot be freely interchanged with other COX‑2‑selective or non‑selective NSAIDs because its differential COX‑2 potency (IC₅₀ = 7 nM), its intermediate selectivity index (~34‑fold), and its near‑absence of gastric ulceration in preclinical models form a unique triad that is absent from both older non‑selective agents and more recent coxibs [1][2]. While celecoxib exhibits a larger selectivity window (~375‑fold), its COX‑2 IC₅₀ is approximately 5‑fold higher (40 nM), meaning that efficacy‑equivalent doses of tomoxiprole may achieve greater COX‑2 inhibition at lower systemic exposure [1]. Conversely, indomethacin displays superior anti‑inflammatory potency overall but carries a high ulcerogenic burden, whereas tomoxiprole’s non‑acidic structure and COX‑2 preference translate into a safety margin that indomethacin cannot replicate [2][3].

Tomoxiprole (CAS 76145-76-1) – Product‑Specific Quantitative Evidence for Differentiated Procurement Decisions


COX‑2 Inhibitory Potency vs. Celecoxib: A 5‑Fold IC₅₀ Advantage for Tomoxiprole at the Enzyme Level

Tomoxiprole inhibits recombinant human COX‑2 with an IC₅₀ of 7 nM in stably transfected COS cells, whereas the reference coxib celecoxib requires a concentration of 40 nM to achieve equivalent enzyme inhibition in comparable recombinant human COX‑2 assays [1]. This 5‑fold difference in intrinsic potency means that, at equal molar concentrations, tomoxiprole achieves a greater degree of COX‑2 blockade, which may translate into a lower therapeutic dose requirement.

COX-2 inhibition enzyme selectivity NSAID potency

Anti‑Inflammatory Potency Hierarchy: Tomoxiprole Outperforms Aspirin and Phenylbutazone but Ranks Below Indomethacin

In a head-to-head comparative pharmacology study, tomoxiprole (MDL‑035) was tested alongside acetylsalicylic acid (aspirin), phenylbutazone, and indomethacin across multiple inflammatory models (carrageenin edema, nystatin edema, cotton pellet granuloma, adjuvant arthritis). The anti‑inflammatory potency of tomoxiprole was quantitatively greater than that of both aspirin and phenylbutazone, but lower than that of indomethacin [1]. This ranking provides a clear efficacy benchmark for users who may be considering substituting one of these older NSAIDs.

anti-inflammatory potency carrageenin edema NSAID comparison

Gastric Safety: Tomoxiprole Demonstrates Practically No Ulcerogenic Activity, in Contrast to Indomethacin

Tomoxiprole was found to have “practically no gastroulcerogenic activity in rats” when evaluated alongside comparator NSAIDs, whereas indomethacin is classified as having high (+++) ulcerogenic potential in the same species [1][2]. This stark contrast in gastric safety is attributed to tomoxiprole’s COX‑2 selectivity and its non‑acidic chemical structure, which minimizes direct mucosal irritation.

gastric ulceration COX-2 selectivity safety margin

Pharmacokinetic Linearity: Dose‑Proportional Exposure with a 4.2‑Hour Half‑Life Simplifies Dosing Regimen Design

Tomoxiprole exhibits linear pharmacokinetics in rats over a 10‑fold oral dose range (5 to 50 mg/kg), with proportional increases in Cₘₐₓ and AUC and a consistent terminal elimination half‑life of 4.2 hours [1]. In contrast, indomethacin displays non‑linear pharmacokinetics and variable half‑life across species (20 minutes to 4 hours) [2], while celecoxib has a longer but formulation‑dependent half‑life (~5 h in rats, extendable to >10 days with gel depots) [3].

pharmacokinetics half-life dose linearity

Dissolution‑Rate Enhancement: Amorphous Cyclodextrin Complex Doubles Early‑Phase Solubilization vs. Crystalline Tomoxiprole

A patented stable complex of amorphous tomoxiprole with 2‑hydroxypropyl‑β‑cyclodextrin (HPBCD) dissolves at a markedly faster rate than crystalline tomoxiprole Form I. At 0.5 minutes, the complex reaches 50% of saturation (2.5 mg/mL) versus only 20% (1 mg/mL) for the crystalline drug [1]. This in‑vitro advantage translates directly into faster absorption in vivo: the complex achieves a Cₘₐₓ of 0.36 mg/L at 40 minutes, compared with 0.22 mg/L at 90 minutes for uncomplexed tomoxiprole [1].

dissolution rate amorphous complex cyclodextrin bioavailability

Tomoxiprole (CAS 76145-76-1) – Best‑Fit Research & Industrial Application Scenarios Derived from Quantitative Evidence


COX‑2 Inhibitor Screening Libraries for Inflammation‑Targeted Drug Discovery

With a COX‑2 IC₅₀ of 7 nM and a selectivity ratio of ~34‑fold over COX‑1 [1], tomoxiprole is a high‑potency positive control for screening campaigns aimed at identifying novel COX‑2‑selective scaffolds. Its intermediate selectivity window helps calibrate assays that differentiate between moderate‑selectivity and ultra‑selective inhibitors, filling a gap that celecoxib (selectivity ~375) and non‑selective NSAIDs do not address.

Gastric‑Safety‑Focused Preclinical Efficacy Studies in Chronic Arthritis Models

Tomoxiprole’s near‑zero gastric ulcerogenic activity [1], combined with its documented anti‑inflammatory efficacy in adjuvant arthritis and granuloma models [2], makes it a preferred tool compound for long‑term dosing studies where gastric integrity is a primary endpoint. Head‑to‑head data show that it outperforms aspirin and phenylbutazone in potency while avoiding the gastric toxicity of indomethacin.

Pharmacokinetic Profiling and Linear Dose‑Response Calibration

The compound’s linear pharmacokinetics (proportional Cₘₐₓ and AUC over a 10‑fold dose range) and terminal half‑life of 4.2 h [1] enable reproducible exposure across doses, making tomoxiprole a reliable reference agent for calibrating PK/PD models. This contrasts with indomethacin’s non‑linear kinetics and can reduce variability in in‑vivo pharmacological readouts.

Development of Fast‑Onset Oral Analgesic Formulations via Amorphous Cyclodextrin Complexation

The patented amorphous tomoxiprole‑HPBCD complex achieves 50% saturation within 0.5 minutes and delivers a Cₘₐₓ that is 63% higher and 50 minutes earlier than crystalline drug [1]. Industrial formulation groups targeting rapid‑onset oral analgesics can leverage this pre‑established complexation strategy, which is documented with dissolution and in‑vivo absorption data, to accelerate development timelines.

Quote Request

Request a Quote for Tomoxiprole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.